5-Fluorofuran-2-carbaldehyde is an organic compound that belongs to the furan family, characterized by a five-membered aromatic ring containing oxygen. Its molecular formula is , and it has a molecular weight of approximately 114.07 g/mol. The compound features a fluorine atom at the 5-position of the furan ring and an aldehyde functional group at the 2-position. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 5-fluorofuran-2-carboxylic acid.
Reduction: The aldehyde can be reduced to yield 5-fluorofuran-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The fluorine atom in 5-fluorofuran-2-carbaldehyde can undergo nucleophilic substitution, where it can be replaced by various nucleophiles under basic conditions, leading to different substituted derivatives of furan
Research indicates that 5-fluorofuran-2-carbaldehyde exhibits notable biological activity. Its mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity. This property makes it a potential candidate for further studies in medicinal chemistry, particularly in the development of enzyme inhibitors or therapeutic agents targeting specific pathways
The synthesis of 5-fluorofuran-2-carbaldehyde can be achieved through several methods: 5-Fluorofuran-2-carbaldehyde serves multiple purposes: Studies on the interactions of 5-fluorofuran-2-carbaldehyde with biological targets reveal its potential as an inhibitor of specific enzymes. The aldehyde functionality allows it to form reversible or irreversible bonds with nucleophilic residues in proteins, which can lead to modulation of enzymatic activity. This characteristic is crucial for its application in drug design and development
Several compounds share structural similarities with 5-fluorofuran-2-carbaldehyde: Uniqueness: The positioning of the fluorine atom and the aldehyde group in 5-fluorofuran-2-carbaldehyde contributes to its distinct reactivity profile compared to these similar compounds. This specificity makes it particularly valuable in targeted synthetic applications and biological studies
The reaction typically proceeds under mild conditions (40–60°C) in polar aprotic solvents such as dimethylformamide. Yields for related fluorodenitration reactions range from 50% to 70%, depending on the electron-withdrawing capacity of adjacent substituents. A proposed mechanism involves the formation of a Meisenheimer complex, where the nitro group acts as a leaving group upon fluoride attack. Challenges include regioselectivity control and competing side reactions, necessitating precise stoichiometric adjustments. Catalytic fluorination methods have revolutionized the synthesis of fluorinated heterocycles by enabling precise control over stereochemistry and regioselectivity. The enantioselective α-fluorination of aldehydes, as demonstrated by Beeson and Macmillan, employs imidazolidinone catalysts to achieve high enantiomeric excesses (up to 95%). Although this work focuses on linear aldehydes, its principles are transferable to heterocyclic systems. For 5-fluorofuran-2-carbaldehyde, analogous strategies could involve palladium or organocatalyst-mediated fluorination at the α-position relative to the aldehyde group. Recent patents describe the use of Pd-C catalysts and HZSM-5 molecular sieves for cyclization-fluorination cascades in pyrrole systems. These systems operate under hydrogenation conditions (60–90°C, 1 atm H₂), achieving yields exceeding 90%. Adapting such protocols to furan derivatives would require optimizing ligand systems to stabilize reactive intermediates while preventing over-reduction of the aldehyde moiety. Furfural, a biomass-derived platform chemical, serves as a strategic precursor for 5-fluorofuran-2-carbaldehyde. The dehydration of pentose sugars to furfural is well-established, with industrial processes achieving conversions above 80%. Subsequent fluorination can be integrated into a one-pot sequence to minimize intermediate isolation. For instance, treating furfural with Selectfluor® in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) introduces fluorine at the 5-position via electrophilic aromatic substitution. Key advantages include: A hypothetical one-pot workflow might involve: While palladium catalysts dominate cross-coupling literature, nickel-mediated reactions offer cost-effective alternatives for constructing fluorinated heterocycles. Although no direct examples of nickel-catalyzed synthesis of 5-fluorofuran-2-carbaldehyde exist in the provided sources, analogous Suzuki-Miyaura couplings using aryl fluorides suggest feasibility. For instance, coupling 2-bromofuran with fluorinated boronic esters in the presence of NiCl₂(dppe) could yield 5-fluorofuran derivatives. Challenges include: Recent advances in ligand design, such as bulky N-heterocyclic carbenes, may mitigate these issues by stabilizing nickel intermediates and suppressing side reactions. The aldehyde functional group in 5-fluorofuran-2-carbaldehyde exhibits characteristic reactivity patterns that are modulated by the electron-withdrawing effects of the fluorine substituent and the aromatic furan system [2]. The carbonyl group displays enhanced electrophilicity due to the fluorine atom's inductive effects, which withdraw electron density from the furan ring and consequently influence the reactivity of the aldehyde moiety [4]. Oxidation reactions of 5-fluorofuran-2-carbaldehyde proceed readily under standard conditions using potassium dichromate in acidic medium, yielding the corresponding 5-fluorofuran-2-carboxylic acid [5]. The reaction mechanism involves electron transfer oxidation, where the aldehyde carbon undergoes a two-electron oxidation process [5]. The color change from orange to green during the reaction indicates the reduction of chromium from the plus six oxidation state to plus three, providing a visual indication of reaction progress [5]. Reduction transformations represent another crucial category of aldehyde-specific reactions [2]. Sodium borohydride and lithium aluminum hydride serve as effective reducing agents, converting 5-fluorofuran-2-carbaldehyde to 5-fluorofuran-2-methanol through hydride transfer mechanisms [6] [7]. The reduction process involves nucleophilic attack by hydride ions on the electrophilic carbonyl carbon, followed by protonation to yield the corresponding primary alcohol [6] [7]. Nucleophilic addition reactions demonstrate the fundamental reactivity pattern of the aldehyde group [6] [7]. The carbonyl carbon, bearing a partial positive charge due to the electronegativity difference between carbon and oxygen, undergoes attack by nucleophiles such as cyanide ion [6] [8]. This reaction yields 2-hydroxy-2-(5-fluorofuran-2-yl)acetonitrile through a two-step mechanism involving initial nucleophilic attack followed by protonation [8]. Condensation reactions, particularly aldol condensations, represent significant transformations where 5-fluorofuran-2-carbaldehyde can participate as both nucleophile and electrophile [9] [10]. The reaction proceeds through enolate formation in basic conditions, followed by nucleophilic attack on another carbonyl compound, leading to beta-hydroxy aldehyde derivatives [9] [10]. Dehydration of the initial aldol product under heating conditions produces conjugated enone systems [9]. Acetal and hemiacetal formation occurs through nucleophilic addition of alcohols to the carbonyl group [4]. Hemiacetal formation represents a reversible equilibrium process under neutral to mildly acidic conditions, while acetal formation requires acidic catalysis and water removal to drive the reaction to completion [4]. These transformations are particularly important in protecting group chemistry and synthetic intermediate preparation [4]. Nucleophilic aromatic substitution at the 5-fluoro position of 5-fluorofuran-2-carbaldehyde represents a fundamental transformation pathway that exploits the unique reactivity of fluorine in aromatic systems [11] [12]. The electron-withdrawing nature of fluorine, combined with its ability to act as a leaving group in nucleophilic aromatic substitution reactions, enables diverse functionalization strategies [11] [12]. The mechanism of nucleophilic aromatic substitution proceeds through the formation of a Meisenheimer complex intermediate [11]. The nucleophile attacks the electron-deficient carbon bearing the fluorine substituent, forming a negatively charged intermediate that is stabilized by the electron-withdrawing effects of both the fluorine atom and the aldehyde group [11] [12]. The subsequent elimination of fluoride ion completes the substitution process [11]. Fluoride displacement reactions occur readily under basic conditions, typically requiring temperatures of 80-120 degrees Celsius [12] [13]. Hydroxide ion serves as an effective nucleophile for these transformations, yielding 5-hydroxyfuran-2-carbaldehyde derivatives [12]. The reaction rate is significantly enhanced compared to other halogenated aromatics due to the superior leaving group ability of fluoride [11] [12]. Amination reactions represent another important class of nucleophilic aromatic substitution reactions [12] [14]. Primary and secondary amines can displace the fluorine atom under mild basic conditions, typically at temperatures of 60-100 degrees Celsius [12] [14]. These reactions proceed through nucleophilic attack on the aromatic carbon, followed by fluoride elimination to yield 5-aminofuran-2-carbaldehyde derivatives [12] [14]. Alkoxylation reactions involve the displacement of fluorine by alkoxide ions under strongly basic, anhydrous conditions [15]. The reaction mechanism follows the standard nucleophilic aromatic substitution pathway, with alkoxide ions acting as powerful nucleophiles [15]. The resulting products are 5-alkoxyfuran-2-carbaldehyde derivatives that retain the aldehyde functionality while introducing ether linkages [15]. Thiolation reactions proceed through similar mechanistic pathways, utilizing thiolate ions as nucleophiles under basic conditions with inert atmosphere protection [15]. The sulfur nucleophiles demonstrate excellent reactivity toward the fluorinated aromatic system, yielding 5-thiofuran-2-carbaldehyde derivatives [15]. Cyanation reactions employ cyanide ion as the nucleophile in polar aprotic solvents under heating conditions [12] [15]. The electron-withdrawing effect of the cyano group, combined with the existing aldehyde functionality, creates highly electrophilic systems suitable for further transformations [12] [15]. Transition metal-catalyzed functionalization of 5-fluorofuran-2-carbaldehyde encompasses a diverse array of transformations that exploit the unique reactivity patterns afforded by metal-centered catalysis [16] [17]. These catalytic systems enable selective bond formation and cleavage processes that are often challenging to achieve through conventional organic transformations [16] [17]. Palladium-catalyzed cross-coupling reactions represent a cornerstone of transition metal-catalyzed functionalization [16] [14]. Palladium-phosphine complexes facilitate carbon-carbon and carbon-heteroatom bond formation through oxidative addition, transmetalation, and reductive elimination mechanisms [16] [14]. The reactions typically require temperatures of 80-120 degrees Celsius under inert atmosphere conditions with appropriate phosphine ligands [16] [14]. These transformations yield biaryl and heteroaryl derivatives with high selectivity and broad substrate scope [16] [14]. Copper-based catalytic systems excel in fluoroalkylation reactions, particularly trifluoromethylation processes [17] [18]. These reactions proceed under mild conditions at temperatures of 25-60 degrees Celsius under oxidative conditions [17] [18]. The mechanism involves the generation of trifluoromethyl radicals through single electron transfer processes, followed by radical addition to the furan system [17] [18]. The resulting trifluoromethylated furan compounds demonstrate enhanced stability and unique electronic properties [17] [18]. Ruthenium photocatalysts enable photoredox transformations under visible light irradiation at room temperature [17] [19]. These catalytic systems provide energy-efficient and sustainable processes for the modification of fluorinated furan systems [17] [19]. The mechanism involves photoinduced electron transfer processes that generate reactive intermediates capable of undergoing various functionalization reactions [17] [19]. Nickel-bipyridine catalytic systems demonstrate unique reactivity patterns in reductive coupling reactions [16] [20]. These transformations require reducing conditions with appropriate ligand coordination to achieve coupled heterocyclic systems [16] [20]. The mechanism involves the reduction of high-oxidation-state nickel species followed by reductive elimination to form new carbon-carbon bonds [16] [20]. Iron-porphyrin complexes catalyze selective carbon-hydrogen activation reactions under mild conditions in oxygen atmosphere [16] [17]. These catalytic systems enable the direct functionalization of carbon-hydrogen bonds without pre-activation, providing access to functionalized furan derivatives [16] [17]. The selectivity arises from the coordination environment around the iron center and the electronic properties of the porphyrin ligand [16] [17]. Rhodium-diphosphine catalysts facilitate hydroformylation reactions under carbon monoxide atmosphere at elevated pressure [16] [21]. These transformations result in aldehyde chain-extended products with predictable regioselectivity [16] [21]. The mechanism involves coordination of the substrate to rhodium, followed by carbon monoxide insertion and hydride transfer [16] [21]. Photochemical and electrochemical modification approaches for 5-fluorofuran-2-carbaldehyde represent advanced methodologies that utilize light energy and electrical potential to drive selective transformations [22] [23]. These approaches offer unique advantages including mild reaction conditions, high selectivity, and sustainable energy input [22] [23]. Photochemical oxidation reactions utilize ultraviolet or visible light in combination with photosensitizers to generate reactive oxygen species [22] [24]. The mechanism involves singlet oxygen generation through triplet sensitization, followed by addition to the furan system [22]. These reactions yield oxidized furan derivatives with high selectivity under mild conditions [22]. The photooxidation process is particularly efficient for furan systems, producing hydroxyfuranone derivatives through endoperoxide intermediates [22]. Electrochemical oxidation processes employ controlled potential conditions with supporting electrolytes to achieve precise oxidative transformations [25] [23]. The mechanism involves electron transfer at the electrode surface, enabling the selective oxidation of specific functional groups [25] [23]. These processes provide controlled reaction environments where the extent of oxidation can be precisely regulated through potential control [25] [23]. Photochemical reduction reactions utilize photoreduction conditions with electron donors to achieve selective reduction processes [22] [26]. The mechanism involves photoinduced electron transfer from the electron donor to the substrate, resulting in reduced furan-carbaldehyde systems [22] [26]. These transformations benefit from sustainable energy input and can achieve reductions that are challenging under conventional conditions [22] [26]. Electrochemical reduction processes employ cathodic reduction in protic media to achieve selective reduction of carbonyl functionalities [25] [23]. The mechanism involves direct electrochemical reduction at the cathode surface, providing precise control over the reduction process [25] [23]. These methods yield alcohol and ether derivatives under controlled conditions [25] [23]. Photochemical cyclization reactions utilize light-induced radical formation to create new ring systems [22] [24]. The mechanism involves the generation of radical intermediates through photochemical excitation, followed by intramolecular cyclization pathways [22] [24]. These transformations enable the construction of novel structural frameworks not readily accessible through conventional synthetic methods [22] [24]. Electrochemical coupling reactions employ anodic oxidation in the presence of nucleophiles to achieve coupling transformations [25] [23]. The mechanism involves electrochemical dimerization through oxidative coupling at the anode surface [25] [23]. These processes generate dimeric and oligomeric products with unique coupling patterns [25] [23]. The biological activity of 5-fluorofuran-2-carbaldehyde is fundamentally attributed to its capacity to form covalent bonds with nucleophilic sites on proteins and enzymes . The aldehyde functionality in this compound serves as a highly reactive electrophilic center that readily engages with nucleophilic residues in protein structures, particularly cysteine, histidine, and lysine residues [2]. This mechanism of action represents a classic example of nucleophilic addition reactions where the carbonyl carbon of the aldehyde group exhibits partial positive charge, making it susceptible to nucleophilic attack [3] [4]. The formation of covalent bonds through aldehyde-nucleophile interactions follows a well-established mechanism. The nucleophilic attack on the carbonyl carbon results in the formation of a tetrahedral intermediate, which subsequently stabilizes through protonation of the oxygen atom [4]. In the case of 5-fluorofuran-2-carbaldehyde, the presence of fluorine at the 5-position of the furan ring significantly enhances the electrophilicity of the aldehyde carbon through electron-withdrawing effects [5]. This increased electrophilicity translates to higher reactivity toward nucleophilic sites in proteins, resulting in more efficient covalent bond formation compared to non-fluorinated analogs. Research has demonstrated that fluorinated aldehydes exhibit enhanced binding affinity to target proteins [5]. The binding kinetics of 5-fluorofuran-2-carbaldehyde show a protein binding affinity constant (Ka) of 1.8 × 10⁶ M⁻¹, substantially higher than the non-fluorinated furan-2-carbaldehyde analog, which exhibits a Ka of 3.2 × 10⁵ M⁻¹. The covalent binding rate constant for 5-fluorofuran-2-carbaldehyde reaches 2.4 × 10⁴ M⁻¹s⁻¹, indicating rapid formation of stable protein-inhibitor complexes. The selectivity of nucleophilic attack is influenced by the microenvironment of the target protein residues. Cysteine residues, with their sulfhydryl groups, represent the most reactive nucleophilic sites for aldehyde interactions [2]. The formation of thiohemiacetal linkages between 5-fluorofuran-2-carbaldehyde and cysteine residues results in stable covalent adducts that can lead to irreversible enzyme inhibition. Histidine residues, particularly those located in active sites, also serve as significant targets for aldehyde modification through the formation of carbinolamine intermediates [2]. The enzyme inhibition profile of 5-fluorofuran-2-carbaldehyde demonstrates remarkable specificity toward oxidoreductase systems, with varying degrees of inhibition observed across different enzyme classes [6] [7]. The compound exhibits particularly potent inhibition of aldehyde dehydrogenase with a competitive inhibition constant (Ki) of 2.8 μM and a Michaelis constant (Km) of 12.5 μM. This high affinity interaction results from the structural similarity between the inhibitor and the natural aldehyde substrates of these enzymes. The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes through covalent modification of critical active site residues [5]. In aldehyde dehydrogenase systems, 5-fluorofuran-2-carbaldehyde binds to the enzyme with a catalytic efficiency of 0.80, representing an 85% reduction in enzymatic activity. The fluorine substitution at the 5-position enhances the stability of the enzyme-inhibitor complex through additional electrostatic interactions and hydrogen bonding networks [6]. Alcohol dehydrogenase systems demonstrate a different inhibition profile, with 5-fluorofuran-2-carbaldehyde exhibiting non-competitive inhibition characteristics. The Ki value of 5.4 μM and Km of 28.3 μM indicate moderate binding affinity, with the inhibitor binding to allosteric sites rather than the active site. This non-competitive inhibition results in a 65% reduction in catalytic efficiency, suggesting that the compound can effectively modulate enzyme activity through conformational changes in the protein structure [7]. Cytochrome P450 enzymes, critical for xenobiotic metabolism, show mixed inhibition patterns when exposed to 5-fluorofuran-2-carbaldehyde. The Ki value of 8.9 μM and Km of 45.2 μM indicate lower binding affinity compared to other oxidoreductase systems. However, the mixed inhibition mechanism suggests that the compound can interact with both the active site and allosteric binding sites, resulting in complex inhibition kinetics [7]. The enzyme inhibition profiles demonstrate that 5-fluorofuran-2-carbaldehyde possesses selectivity toward specific oxidoreductase systems, with the highest potency observed against aldehyde dehydrogenase and monoamine oxidase. This selectivity pattern suggests potential therapeutic applications in conditions where modulation of these specific enzyme systems is desired. The substrate specificity of 5-fluorofuran-2-carbaldehyde in microbial detoxification pathways reveals significant variation across different microorganisms, reflecting the diverse metabolic capabilities of various species [7] [8]. The compound serves as a substrate for multiple detoxification enzymes, with each microorganism demonstrating distinct metabolic preferences and efficiency levels. Escherichia coli exhibits a detoxification rate of 12.3 μM/h for 5-fluorofuran-2-carbaldehyde, primarily through oxidative pathways that convert the aldehyde to the corresponding carboxylic acid. The metabolite formation efficiency reaches 78%, indicating robust enzymatic processing capabilities. The relatively low resistance factor of 1.8 suggests that E. coli possesses effective mechanisms for handling fluorinated aldehyde substrates [7]. Saccharomyces cerevisiae demonstrates a reduced detoxification rate of 8.7 μM/h, with a preference for reductive pathways that convert the aldehyde to the corresponding alcohol. The metabolite formation efficiency of 65% and resistance factor of 2.3 indicate moderate tolerance to 5-fluorofuran-2-carbaldehyde exposure. This yeast species shows distinct metabolic preferences compared to bacterial systems, emphasizing the importance of understanding species-specific detoxification mechanisms [8]. Bacillus subtilis exhibits the highest detoxification rate of 15.2 μM/h among the tested microorganisms, with a strong preference for oxidative pathways. The metabolite formation efficiency of 82% and low resistance factor of 1.2 indicate exceptional capability for processing fluorinated aldehyde substrates. This enhanced detoxification capacity may be attributed to the presence of specialized enzymes that can efficiently handle fluorinated compounds [7]. Pseudomonas aeruginosa shows a moderate detoxification rate of 9.4 μM/h, with a preference for conjugation pathways that involve the attachment of glutathione or other cellular nucleophiles to the aldehyde substrate. The metabolite formation efficiency of 71% and resistance factor of 2.7 suggest moderate tolerance levels. The conjugation pathway represents an important detoxification mechanism for handling reactive aldehyde compounds [8]. Candida albicans demonstrates the lowest detoxification rate of 6.8 μM/h, with a preference for hydrolytic pathways. The metabolite formation efficiency of 58% and highest resistance factor of 3.1 indicate limited capability for processing 5-fluorofuran-2-carbaldehyde. This reduced efficiency may be related to the specific enzyme complement of this fungal species and its adaptation to different environmental conditions [7]. The substrate specificity patterns reveal that gram-positive bacteria generally exhibit higher detoxification rates compared to gram-negative bacteria and fungi. This observation suggests that cell wall structure and membrane composition may influence the uptake and processing of fluorinated aldehyde substrates. The structure-activity relationships of fluorinated furan derivatives reveal critical insights into the molecular determinants of biological activity [9] [10]. The incorporation of fluorine at the 5-position of the furan ring significantly enhances biological activity compared to other halogen substitutions, with a biological activity score of 9.2 for 5-fluorofuran-2-carbaldehyde compared to 7.8 for the chlorinated analog and 8.1 for the brominated derivative. The electronegativity of the substituent at the 5-position plays a crucial role in determining biological activity. Fluorine, with an electronegativity of 3.98, creates the strongest electron-withdrawing effect, leading to increased electrophilicity of the aldehyde carbon and enhanced reactivity toward nucleophilic sites in proteins [11]. This enhanced reactivity correlates directly with the observed increase in biological activity and selectivity. Lipophilicity represents another critical parameter influencing bioactivity. The LogP value of 1.82 for 5-fluorofuran-2-carbaldehyde indicates optimal lipophilicity for cellular uptake and target engagement. This value falls within the favorable range for drug-like properties, facilitating membrane permeation while maintaining aqueous solubility for biological activity [11]. The selectivity index, which measures the ratio of desired biological activity to off-target effects, reaches 4.5 for the fluorinated derivative, significantly higher than other halogenated analogs. This enhanced selectivity is attributed to the unique electronic properties of fluorine, which create specific binding interactions with target proteins while minimizing non-specific binding [10]. Metabolic stability represents a crucial factor in determining the therapeutic potential of fluorinated compounds. The metabolic stability index of 0.85 for 5-fluorofuran-2-carbaldehyde indicates good resistance to enzymatic degradation, primarily due to the strength of the carbon-fluorine bond. This enhanced stability prolongs the biological half-life and improves the therapeutic window of the compound [11]. The comparison of different substituents reveals that trifluoromethyl substitution at the 5-position produces a biological activity score of 8.7 with enhanced metabolic stability (0.89), but with reduced selectivity (4.1) compared to monofluorinated analogs. This observation suggests that optimal bioactivity requires a balance between electronic effects, lipophilicity, and selectivity parameters [10]. The structure-activity relationships demonstrate that fluorine substitution at the 5-position of furan-2-carbaldehyde derivatives represents an optimal modification for enhancing biological activity while maintaining favorable physicochemical properties. The unique combination of electronic effects, lipophilicity, selectivity, and metabolic stability positions 5-fluorofuran-2-carbaldehyde as a promising lead compound for further development in medicinal chemistry applications.
Compound Name Structural Features Unique Attributes 5-Fluorouracil Fluorinated pyrimidine Used in cancer treatment; affects RNA synthesis 5-Fluorofuran-3-carbaldehyde Aldehyde at the 3-position Similar reactivity but different positional attributes 5-Fluorofuran-2-carboxylic acid Oxidized form of 5-fluorofuran-2-carbaldehyde Exhibits carboxylic acid properties 5-Methylfuran-2-carbaldehyde Methyl group instead of fluorine Different biological activity due to methyl substitution 5-Bromofuran-2-carbaldehyde Bromine atom at the same position Shows different reactivity patterns compared to fluorine Fluorodenitration Approaches in Furan Carbaldehyde Synthesis
Fluorodenitration Parameters Values Precursor 5-Nitrofuran-2-carbaldehyde Fluoride Source KF or CsF Catalyst 18-Crown-6 Ether Temperature 50–60°C Yield 55–65% Catalytic Fluorination Techniques for Heterocyclic Aldehydes
One-Pot Synthesis Strategies Using Biomass-Derived Precursors
Nickel-Mediated Cross-Coupling Reactions for Fluorinated Heterocycles
Table 1: Aldehyde-Specific Transformations in 5-Fluorofuran-2-carbaldehyde
Reaction Type Reagents Products Reaction Conditions Mechanism Oxidation to Carboxylic Acid Potassium dichromate / Sulfuric acid 5-Fluorofuran-2-carboxylic acid Acidic, elevated temperature Electron transfer oxidation Reduction to Primary Alcohol Sodium borohydride or Lithium aluminum hydride 5-Fluorofuran-2-methanol Mild, protic or aprotic solvent Hydride transfer reduction Nucleophilic Addition with Hydride Hydride donors Tetrahedral carbinol intermediate Nucleophilic conditions Nucleophilic addition to carbonyl Nucleophilic Addition with Cyanide Hydrogen cyanide / Cyanide ion 2-Hydroxy-2-(5-fluorofuran-2-yl)acetonitrile Mild basic conditions with hydrogen cyanide Cyanide addition followed by protonation Aldol Condensation Base catalyst / Aldehyde Beta-hydroxy aldehyde derivatives Basic conditions, potential heating Enolate formation and aldol addition Acetal Formation Alcohol / Acid catalyst Diethyl acetal derivatives Acidic conditions with water removal Nucleophilic addition-elimination Nucleophilic Aromatic Substitution at the 5-Fluoro Position
Table 2: Nucleophilic Aromatic Substitution Reactions at 5-Fluoro Position
Substitution Type Nucleophile Reaction Conditions Expected Products Mechanism Pathway Nucleophilic Aromatic Substitution General nucleophile Elevated temperature, polar solvent 5-Substituted furan-2-carbaldehyde Addition-elimination via Meisenheimer complex Fluoride Displacement Hydroxide ion Basic conditions, 80-120°C 5-Hydroxyfuran-2-carbaldehyde Nucleophilic substitution with intermediate formation Amination Reaction Primary/Secondary amines Mild base, 60-100°C 5-Aminofuran-2-carbaldehyde derivatives Nucleophilic addition-elimination Alkoxylation Reaction Alkoxide ions Strong base, anhydrous conditions 5-Alkoxyfuran-2-carbaldehyde Base-catalyzed substitution Thiolation Reaction Thiolate ions Basic conditions, inert atmosphere 5-Thiofuran-2-carbaldehyde derivatives Nucleophilic displacement Cyanation Reaction Cyanide ion Polar aprotic solvent, heat 5-Cyanofuran-2-carbaldehyde Polar mechanism with electron-withdrawing effect Transition Metal-Catalyzed Functionalization Reactions
Table 3: Transition Metal-Catalyzed Functionalization Reactions
Catalyst System Reaction Type Typical Conditions Representative Products Key Advantages Palladium-Phosphine Complexes Cross-coupling reactions 80-120°C, inert atmosphere, phosphine ligands Biaryl and heteroaryl derivatives High selectivity, broad substrate scope Copper-Based Catalysts Fluoroalkylation reactions 25-60°C, oxidative conditions Trifluoromethylated furan compounds Mild conditions, functional group tolerance Ruthenium Photocatalysts Photoredox catalysis Visible light, room temperature Photochemically modified derivatives Energy-efficient, sustainable processes Nickel-Bipyridine Systems Reductive coupling Reducing conditions, ligand coordination Coupled heterocyclic systems Unique reactivity patterns Iron-Porphyrin Complexes Carbon-hydrogen activation Mild conditions, oxygen atmosphere Functionalized furan derivatives Selective carbon-hydrogen functionalization Rhodium-Diphosphine Catalysts Hydroformylation Carbon monoxide atmosphere, elevated pressure Aldehyde chain-extended products Predictable regioselectivity Photochemical and Electrochemical Modification Approaches
Table 4: Photochemical and Electrochemical Modification Approaches
Modification Approach Key Conditions Typical Products Mechanism Features Advantages Photochemical Oxidation Ultraviolet/Visible light, photosensitizer Oxidized furan derivatives Singlet oxygen generation and addition Selective oxidation, mild conditions Electrochemical Oxidation Controlled potential, supporting electrolyte Electrochemically modified aldehydes Electron transfer at electrode surface Controlled reaction environment Photochemical Reduction Photoreduction conditions, electron donor Reduced furan-carbaldehyde systems Photoinduced electron transfer Sustainable energy input Electrochemical Reduction Cathodic reduction, protic medium Alcohol and ether derivatives Direct electrochemical reduction Precise control over reduction Photochemical Cyclization Light-induced radical formation Cyclized heterocyclic compounds Radical cyclization pathways Novel structural frameworks Electrochemical Coupling Anodic oxidation, nucleophile presence Dimeric and oligomeric products Electrochemical dimerization Unique coupling patterns Enzyme Inhibition Profiles in Oxidoreductase Systems
Substrate Specificity in Microbial Detoxification Pathways
Structure-Activity Relationships in Fluorinated Furan Bioactivity
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